3-Anilino-2-(3-thienyl)acrylonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-anilino-2-thiophen-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-12(11-6-7-16-10-11)9-15-13-4-2-1-3-5-13/h1-7,9-10,15H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIYBBQXVIHCB-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Anilino 2 3 Thienyl Acrylonitrile and Bioisosteric Compounds
Foundational Synthetic Routes to Substituted Acrylonitriles
The acrylonitrile (B1666552) scaffold is a versatile building block in organic synthesis, and numerous methods have been established for its creation. These routes can be broadly categorized into condensation reactions, multicomponent strategies, and other pathway-specific formations.
Knoevenagel Condensation and Related Base-Catalyzed Approaches
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is widely employed for synthesizing substituted acrylonitriles. researchgate.netacademie-sciences.frconicet.gov.arbhu.ac.in This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone. bhu.ac.in For the synthesis of 2-aryl acrylonitriles, this typically involves reacting an arylacetonitrile with an aromatic aldehyde. researchgate.net
The reaction is initiated by the deprotonation of the active methylene compound by a base, forming a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to yield the α,β-unsaturated nitrile product. A variety of catalysts, ranging from simple organic bases to heterogeneous catalysts, have been utilized to promote this transformation under diverse conditions, including microwave-assisted and solvent-free protocols. researchgate.netconicet.gov.arbhu.ac.innih.gov
| Catalyst | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Piperidine | Reflux in ethanol | Classic, widely used weak organic base. | researchgate.net |
| Magnesium Oxide (MgO) | Solvent-free | Heterogeneous, reusable, and environmentally friendly catalyst. | academie-sciences.frresearchgate.net |
| Ammonium Acetate | Room temperature, sonication | Mild, benign catalyst used in green chemistry approaches. | bhu.ac.in |
| NiCu@MWCNT nanohybrids | Room temperature, water/methanol | Highly efficient bimetallic heterogeneous catalyst. | nih.gov |
Multicomponent Reaction Strategies for the Acrylonitrile Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to molecular complexity. nih.govmdpi.com Several MCRs can be employed to construct functionalized acrylonitriles or related nitrogen-containing heterocycles. For instance, domino reactions that proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization can yield complex structures like dicyanoanilines from aldehydes, ketones, and malononitrile. researchgate.net
Another relevant MCR is the Strecker reaction, which combines an aldehyde or ketone, an amine, and a cyanide source to produce α-aminonitriles, which are structural isomers of the enaminonitrile target. mdpi.com While not a direct route to the acrylonitrile scaffold, MCRs represent a powerful strategy for rapidly assembling highly functionalized molecules that can be precursors or analogues of the target compound.
Other Established Acrylonitrile Formation Pathways
Beyond the Knoevenagel condensation, a variety of other synthetic methods have been developed for the formation of substituted acrylonitriles. These alternative routes provide access to diverse structures that may not be readily available through condensation chemistry.
Palladium-catalyzed cross-coupling reactions, for example, enable the α-alkenylation of arylacetonitriles with vinyl halides or triflates, offering a direct method for constructing the C-aryl-C(CN)=C scaffold. frontiersin.org Other modern approaches include the hydrocyanation of alkynes and the direct oxidative cyanation of alkenes. frontiersin.org Dehydrogenative coupling of alcohols with nitriles, catalyzed by transition metals, also provides a pathway to acrylonitriles. frontiersin.org Classical methods such as the Wittig and Horner-Wadsworth-Emmons reactions remain valuable tools, though they can be limited by substrate scope. frontiersin.org
| Method | Reactants | Catalyst/Reagent | Reference |
|---|---|---|---|
| Palladium-Catalyzed Alkenylation | Arylacetonitrile + Vinyl Halide | Palladium/NIXANTPHOS | frontiersin.org |
| Hydrocyanation of Alkynes | Terminal Alkyne + Zn(CN)₂ | Nickel/Manganese | frontiersin.org |
| Oxidative Cyanation of Alkenes | Alkene + Cyanide Source | Copper + N-F Oxidant | frontiersin.org |
| Dehydration of Aldoximes | Aldoxime | Biocatalyst (Aldoxime dehydratase) | researchgate.net |
Synthetic Strategies for the Introduction of the Thienyl Moiety
The incorporation of the 3-thienyl group into the target molecule is most commonly and efficiently achieved by utilizing (3-thienyl)acetonitrile as the active methylene component in a condensation reaction. This precursor contains the required thienyl ring and the nitrile function, along with the activated α-carbon necessary for C-C bond formation.
In the context of a Knoevenagel-type synthesis, (3-thienyl)acetonitrile can be condensed with a suitable aldehyde to form a 3-aryl-2-(3-thienyl)acrylonitrile. However, for the specific target 3-Anilino-2-(3-thienyl)acrylonitrile, the strategy is slightly different. The (3-thienyl)acetonitrile serves as the nucleophilic component that reacts with a C1 electrophile, which is subsequently functionalized with the anilino group.
Methodologies for Incorporating the Anilino Functional Group
The 3-Anilino portion of the target molecule classifies it as a β-enaminonitrile. The synthesis of this functional group is typically achieved by reacting an active methylene nitrile with a formylating agent equivalent, followed by condensation with aniline (B41778).
A common and effective method involves the reaction of the active methylene compound, in this case, (3-thienyl)acetonitrile, with an orthoester such as triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride. mdpi.comcore.ac.uk This reaction generates a highly reactive ethoxymethylene intermediate, specifically (E/Z)-3-ethoxy-2-(3-thienyl)acrylonitrile. This intermediate is an excellent electrophile. Subsequent, often in situ, reaction with aniline leads to a nucleophilic substitution at the enol ether carbon, displacing the ethoxy group to form the thermodynamically stable enaminonitrile product. mdpi.com
Alternative C1 electrophiles for this transformation include dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction proceeds through a similar mechanism, forming a dimethylaminomethylene intermediate which is then displaced by aniline.
| Method | Key Reagents | Intermediate | Description | Reference |
|---|---|---|---|---|
| Orthoformate Condensation | Active Methylene Nitrile, Triethyl Orthoformate, Aniline | Alkoxymethylene derivative | A two-step, one-pot reaction where the nitrile first reacts with the orthoformate to form an enol ether, which is then displaced by aniline. | mdpi.comcore.ac.uk |
| DMF-DMA Condensation | Active Methylene Nitrile, DMF-DMA, Aniline | Enaminonitrile (from dimethylamine) | The nitrile reacts with DMF-DMA to form a dimethylamino enaminonitrile, followed by amine exchange with aniline. | |
| Base-induced Self-Condensation | Organonitrile (e.g., Phenylacetonitrile) | Dimerized enaminonitrile | Under strong base, certain nitriles can self-condense to form β-enaminonitriles. This is less controlled for forming a specific cross-product. | researchgate.net |
Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound
The synthesis of the target compound requires careful control over selectivity to ensure the desired constitutional and geometric isomer is formed.
Stereoselectivity: The double bond in this compound can exist as either E or Z isomers. In syntheses proceeding via Knoevenagel-type condensations or reactions with orthoformates, the E-isomer is typically formed preferentially. researchgate.net This stereochemical outcome is driven by thermodynamics, as the E-isomer minimizes steric repulsion between the substituents on the double bond, representing the more stable configuration.
Regioselectivity: The regioselectivity of the synthesis is critical. In the key step of forming the anilino group, the reaction is highly regioselective. Aniline, acting as a nucleophile, selectively attacks the β-carbon (C3) of the activated alkene intermediate (e.g., the ethoxymethylene derivative), displacing the leaving group. There is no ambiguity in this step as the α-carbon (C2) is not electrophilic. In multicomponent reactions that could be envisioned to form such a scaffold, controlling the sequence of bond formations is crucial to achieve the correct regiochemical outcome. researchgate.net
Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. The synthetic routes must be tolerant of the functional groups present on the thienyl and aniline precursors. For instance, if substituted anilines or thienylacetonitriles are used, the reaction conditions (e.g., basic, acidic, metal-catalyzed) must not induce unwanted side reactions with these substituents. Base-catalyzed methods may be incompatible with base-labile groups, whereas palladium-catalyzed routes often exhibit broad functional group tolerance. frontiersin.org
Post-Synthetic Derivatization and Advanced Chemical Reactivity of this compound Analogs
The unique structural arrangement of this compound, featuring a nucleophilic enamine-like system, an electrophilic nitrile group, and two distinct aromatic moieties, provides a versatile platform for a wide range of chemical transformations. This section explores the post-synthetic derivatization and advanced chemical reactivity of its analogs, focusing on their utility in constructing complex heterocyclic systems, undergoing electrochemical modifications, and allowing for targeted functional group interconversions.
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thienopyridines, Thienopyrimidines, Indoles)
The strategic placement of reactive functional groups in this compound and its analogs makes them ideal precursors for intramolecular and intermolecular cyclization reactions, yielding a variety of fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for generating scaffolds with diverse biological activities.
Thienopyridines: The synthesis of the thieno[2,3-b]pyridine (B153569) system can be achieved through the cyclization of thiophene (B33073) derivatives. researchgate.net One common strategy involves the reaction of 2-aminothiophenes with dicarbonyl compounds or their equivalents. researchgate.net Analogs of this compound, possessing a reactive cyano group and an activated methylene group (in its tautomeric form), can participate in Thorpe-Ziegler type cyclizations. For instance, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are structurally related, undergo various heterocyclization processes. researchgate.net The reaction of cyanoacetamides with arylmethylidene malononitriles can lead to the formation of substituted pyridines. researchgate.net
Thienopyrimidines: Thienopyrimidines are of significant interest due to their structural similarity to purine (B94841) bases like adenine (B156593) and guanine. nih.gov The construction of the thieno[2,3-d]pyrimidine (B153573) core frequently utilizes 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylate derivatives as starting materials. ekb.egresearchgate.net These precursors undergo cyclocondensation with various one-carbon synthons. For example, reaction with formamide (B127407) provides a straightforward route to thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov Alternatively, treatment with isothiocyanates or isocyanates followed by base-catalyzed cyclization yields 2-thioxo or 2-oxo thienopyrimidines, respectively. ekb.egnih.gov The enamine and nitrile functionalities within the this compound scaffold can mimic the reactivity of ortho-amino-nitrile systems, enabling access to the thienopyrimidine framework through reactions with reagents like urea (B33335) or guanidine.
Indoles: The synthesis of indole (B1671886) derivatives from acrylonitrile precursors has been demonstrated. Specifically, (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile can be prepared through a base-catalyzed Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with thiophene-3-acetonitrile. nih.govbohrium.com While this represents the formation of a thienylacrylonitrile from an indole rather than the cyclization to form an indole, other strategies allow for indole ring construction. For example, Fischer indole synthesis is a classic method. organic-chemistry.org More contemporary methods include the palladium-catalyzed cyclization of N-aryl imines via oxidative C-H bond activation. organic-chemistry.org For analogs of this compound, intramolecular cyclization strategies, such as radical cyclization or transition-metal-catalyzed C-H activation of the anilino ring, could potentially lead to the formation of thieno[2,3-b]indole systems. nih.gov
Table 1: Cyclization Strategies for Fused Heterocyclic Systems from Thiophene Analogs
| Target Heterocycle | Precursor Type | Key Reagents/Conditions | Resulting System | Reference |
|---|---|---|---|---|
| Thienopyrimidine | 2-Amino-3-cyanothiophene | Formamide, Reflux | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| Thienopyrimidine | 2-Amino-3-ethoxycarbonylthiophene | Phenyl isothiocyanate, then ethanolic sodium ethoxide | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | ekb.eg |
| Thienopyridine | 2-Chloro-3-cyanopyridine and thioglycolate | Base-catalyzed cyclization (Thorpe cyclization) | Substituted Thieno[2,3-b]pyridine | researchgate.net |
| Thienoindole | 2,3-Dibromothiophene and 2-bromophenylboronic acid | Suzuki coupling, then Buchwald–Hartwig C–N coupling | Thieno[3,2-b]indole | nih.gov |
| Indole | Indole-3-carboxaldehyde and thiophene-3-acetonitrile | Base-catalyzed Knoevenagel condensation | (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | nih.gov |
Electrochemical Transformations and Electropolymerization Studies
The electron-rich nature of the thiophene ring makes this compound and its derivatives suitable monomers for electrochemical polymerization. This technique offers a mild and controlled method for depositing conductive polymer films directly onto an electrode surface. windows.netnih.gov
The process of electropolymerization typically involves the electrochemical oxidation of the thiophene monomer. nih.gov Because of the high electron density at the C2 and C5 positions, the thiophene ring undergoes a facile one-electron oxidation to generate a highly reactive radical cation. windows.netnih.gov This radical cation then couples with other monomers or oligomers to propagate the polymer chain, which is deposited onto the conducting substrate. The properties of the resulting polymer, such as its morphology, conductivity, and electrochromic behavior, are highly dependent on the reaction conditions, including the solvent, supporting electrolyte, and the specific substituents on the monomer. nih.gov
For analogs of this compound, the anilino and acrylonitrile substituents would significantly influence the electronic properties of the monomer and, consequently, the characteristics of the resulting polymer. Potentiodynamic electropolymerization, where the potential is repeatedly scanned, can be used to grow these polymer films on substrates like indium tin oxide (ITO) or glassy carbon electrodes. windows.net The resulting polymers often exhibit electrochromic properties, changing color upon electrochemical oxidation and reduction. windows.net Such materials have potential applications in sensors, electrocatalysis, and organic electronic devices. For example, polymers derived from thienyl-tethered comonomers have been successfully used for the electrocatalytic reduction of nitrobenzene. windows.netnih.gov
Table 2: Electrochemical Polymerization of Thiophene Derivatives
| Monomer Type | Polymerization Method | Substrate | Key Properties of Polymer | Reference |
|---|---|---|---|---|
| p-Spacered thiophene comonomers | Potentiodynamic electropolymerization | ITO Electrode | Electrochromic behavior, catalytic activity | windows.net |
| Thienyl and pyridazine (B1198779) systems | Electrochemical polymerization | Working Electrode | Stable, reversible redox couple, electrochromic, electroluminescent | researchgate.net |
| General Thiophene Derivatives | Electrochemical oxidation | Conducting Substrates | Conducting polymer films | nih.gov |
Functional Group Interconversions and Modifications of the Anilino and Thienyl Moieties
The potential to selectively modify the anilino and thienyl rings of this compound analogs allows for the fine-tuning of their steric and electronic properties. This is crucial for developing structure-activity relationships in medicinal chemistry and for tailoring the physical properties of materials derived from these compounds.
Modifications of the Anilino Moiety: The anilino ring can be readily modified by introducing a wide array of substituents. This is most commonly achieved by starting the synthesis with a correspondingly substituted aniline. The Knoevenagel condensation used to prepare related acrylonitrile structures is tolerant of a variety of functional groups on the aromatic aldehyde component, which corresponds to the anilino portion in the target molecule's synthesis. researchgate.net For example, the synthesis of 3-aryl-2-(thienyl)acrylonitriles has been accomplished using aromatic aldehydes bearing chloro, methoxy, and other substituents. researchgate.netmdpi.com Post-synthetically, the anilino group can undergo typical aromatic reactions. The amino group can be acylated or alkylated. Furthermore, if the phenyl ring is activated, it can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid polymerization or reaction at the thiophene ring.
Modifications of the Thienyl Moiety: The thiophene ring is generally more susceptible to electrophilic substitution than the benzene (B151609) ring of the anilino moiety. Classic electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, sulfonation, and Friedel-Crafts acylation can be performed on the thiophene ring, typically occurring at the position adjacent to the sulfur atom that is not substituted (the C2 or C5 position). The specific site of substitution would be directed by the existing substituent on the C3 position. These modifications can introduce new functional groups that can be used for further derivatization, for example, through cross-coupling reactions like Suzuki or Stille couplings if a halogen is introduced. The synthesis of various 3-aryl-2-(thienyl)acrylonitriles has been reported starting from either 2-thienylacetonitrile or 3-thienylacetonitrile, demonstrating the accessibility of different thienyl isomers. researchgate.net
Table 3: Examples of Functional Group Modifications in Aryl Acrylonitrile Analogs
| Moiety Modified | Modification Approach | Reagents/Precursors | Resulting Structure | Reference |
|---|---|---|---|---|
| Aryl (Anilino Analog) | Use of substituted starting material | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile | researchgate.net |
| Aryl (Anilino Analog) | Use of substituted starting material | 3-Hydroxy-4-methoxybenzaldehyde | 3-(3-Hydroxy-4-methoxyphenyl)-2-(thien-2-yl)acrylonitrile | mdpi.com |
| Thienyl | Isomeric variation in synthesis | 2-Thienylacetonitrile vs. 3-Thienylacetonitrile | E-2-(2-Thienyl)- vs. Z-2-(3-Thienyl)-3-arylacrylonitriles | researchgate.net |
| Anilino (N-substitution) | Post-synthetic alkylation (plausible) | Alkyl halide, Base | N-Alkyl-N-phenyl derivative | General Knowledge |
| Thienyl | Post-synthetic halogenation (plausible) | N-Bromosuccinimide (NBS) | Bromo-substituted thienyl ring | General Knowledge |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Anilino 2 3 Thienyl Acrylonitrile and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Molecular Structure
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule in solution. Through the analysis of one- and two-dimensional NMR data, the connectivity and chemical environment of each atom in 3-Anilino-2-(3-thienyl)acrylonitrile and its analogs can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments and Spin-Spin Coupling
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their local electronic environments and their spatial relationships to neighboring protons. In this compound, distinct signals are expected for the protons of the aniline (B41778) ring, the thienyl ring, the vinyl group, and the amine group.
The chemical shifts (δ) of the protons are influenced by the electron density around them. Protons attached to the aromatic rings (aniline and thienyl) are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring currents. The exact positions of these signals will vary depending on the substitution pattern of any analogs. The vinyl proton, being part of a conjugated system, is also expected to appear in the downfield region. The amine (N-H) proton signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically observed in the range of 5-9 ppm.
Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides information about the number of adjacent, non-equivalent protons. For instance, the protons on the thienyl and anilino rings will exhibit coupling patterns (e.g., doublets, triplets, or multiplets) that are characteristic of their substitution pattern. The coupling constants (J values) between adjacent protons can help to confirm their relative positions. For analogous acrylonitrile (B1666552) derivatives, the olefinic protons of the acrylonitrile moiety typically show chemical shifts in the range of 5.5 to 6.5 ppm chemicalbook.com.
Table 1: Representative ¹H NMR Data for Analogs of this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) (Hz) |
| Anilino-H (ortho, meta, para) | 6.8 - 7.5 | d, t, m | 7.0 - 9.0 |
| Thienyl-H | 7.0 - 7.8 | d, dd, t | 1.0 - 5.0 |
| Vinylic-H | 7.3 - 7.7 | s | N/A |
| NH | Variable (e.g., 8.0-10.0) | br s | N/A |
Note: This table presents expected values based on data from analogous compounds. Actual values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 115-125 ppm. The sp²-hybridized carbons of the aniline and thienyl rings will appear in the aromatic region of the spectrum, typically between 110 and 150 ppm. The vinylic carbons will also resonate in this region. For some 3-aryl-2-(3-thienyl)acrylonitrile analogs, the nitrile carbon appears around 117.6 ppm, and the olefinic carbons are observed between 107 and 147 ppm researchgate.net. The chemical shifts of the carbons in the aniline and thienyl rings will be influenced by the electron-donating or electron-withdrawing nature of the substituents.
Table 2: Representative ¹³C NMR Data for Analogs of this compound
| Carbon | Expected Chemical Shift (ppm) |
| C≡N | 117 - 120 |
| C=C (vinylic) | 100 - 150 |
| C (anilino) | 115 - 150 |
| C (thienyl) | 120 - 145 |
Note: This table presents expected values based on data from analogous compounds. Actual values for this compound may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Assignment
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of molecules like this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the anilino and thienyl rings and for confirming the assignments made from the one-dimensional ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. This technique is instrumental in unambiguously assigning the carbon signals of the protonated carbons in the molecule.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals in this compound and its analogs can be achieved, providing a detailed picture of its molecular structure in solution.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about molecular conformation, bond lengths, and bond angles, offering a static picture of the molecule in its solid-state environment.
Single-Crystal X-ray Diffraction Data Collection and Refinement Parameters
The successful determination of a crystal structure begins with the growth of high-quality single crystals, which are then subjected to X-ray diffraction analysis. For analogs of this compound, such as (E)-3-aryl-2-(thienyl)acrylonitriles, single crystals suitable for X-ray diffraction have been obtained by crystallization from solvents like dimethylformamide researchgate.net.
The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern. Key parameters of the data collection and structure refinement for analogous compounds are summarized in the table below. These parameters provide an indication of the quality of the crystallographic data and the reliability of the resulting structure. For instance, in a study of related compounds, X-ray data were collected at the EPSRC National X-ray Crystallography Service in the UK researchgate.net. The structures were solved using programs like SIR2004 and refined using SHELXL97 researchgate.net.
Table 3: Representative Single-Crystal X-ray Diffraction Data Collection and Refinement Parameters for Analogs
| Parameter | Example Value for an Analog |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 21.4869 (7) |
| b (Å) | 7.0302 (3) |
| c (Å) | 14.1810 (5) |
| β (°) | 126.173 (2) |
| V (ų) | 1729.22 (12) |
| Z | 6 |
| Radiation type | Mo Kα |
| Temperature (K) | 120 |
| R[F² > 2σ(F²)] | 0.067 |
| wR(F²) | 0.206 |
| Goodness-of-fit (S) | 1.07 |
Source: Data for an analogous compound, (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile. nih.gov
Analysis of Molecular Conformation, Bond Lengths, and Bond Angles
The refined crystal structure provides a wealth of information about the molecule's geometry. In the case of this compound, the analysis would focus on the planarity of the molecule, the orientation of the aromatic rings, and the specific values of bond lengths and angles.
For an analogous compound, (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile, the central amino-acrylaldehyde unit is approximately planar nih.gov. The planarity of the core structure is a common feature in such conjugated systems. The dihedral angles between this central plane and the attached phenyl rings are significant, indicating the degree of twist of these rings relative to the core nih.gov.
The bond lengths and angles within the molecule provide insight into the nature of the chemical bonds. For example, the C=C double bond of the acrylonitrile moiety is expected to have a length of approximately 1.34 Å, while the C-C single bonds will be longer, around 1.45-1.50 Å. The C≡N triple bond length is typically around 1.15 Å. The bond angles around the sp²-hybridized carbons of the double bond are expected to be close to 120°. In some cases, intramolecular hydrogen bonds, such as between the amine proton and the nitrile nitrogen or another acceptor group, can influence the conformation.
Table 4: Selected Bond Lengths and Angles for an Analogous Acrylonitrile Derivative
| Bond | Length (Å) | Angle | Angle (°) |
| C=C | ~1.35 | C-C=C | ~120 |
| C-CN | ~1.44 | C=C-CN | ~121 |
| C≡N | ~1.15 | C-C≡N | ~178 |
| C-N (amino) | ~1.37 | C=C-N | ~123 |
| C-C (thienyl) | ~1.37-1.44 | C-S-C | ~92 |
| C-S (thienyl) | ~1.71 |
Note: These are typical bond lengths and angles for related structures and serve as expected values.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing Motifs
The arrangement of molecules in the solid state, dictated by intermolecular interactions, is crucial for determining the physical and photophysical properties of materials. In this compound and its analogs, the crystal packing is primarily governed by a combination of hydrogen bonding and π-π stacking interactions.
π-π Stacking: The aromatic phenyl and thienyl rings in the molecule provide opportunities for π-π stacking interactions. These interactions, where the planes of the aromatic rings are arranged in a parallel or slipped-parallel fashion, contribute significantly to the crystal's stability. Centroid-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å. For instance, weak π-π interactions with a centroid-centroid distance of 3.8526 (14) Å have been noted in the crystal structure of (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile. nih.gov The specific arrangement, whether face-to-face or edge-to-face, depends on the steric and electronic properties of substituents on the aromatic rings.
Crystal Packing Motifs: The interplay of hydrogen bonding and π-π stacking leads to various crystal packing motifs. nih.govllnl.gov These motifs describe the recurring patterns in how molecules orient relative to one another in the crystal lattice. nih.govllnl.govnih.gov In some substituted thienylacrylonitriles, molecules are stacked to form continuous channels. nih.gov The specific motif adopted can influence material properties such as charge transport in organic semiconductors and the solid-state emission wavelength. researchgate.net The automated analysis of these motifs has become a significant area of research, helping to establish structure-property relationships in molecular crystals. nih.govllnl.gov Different packing motifs can arise from weak intermolecular interactions and may even lead to polymorphism, where a compound crystallizes in multiple forms. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. primescholars.comnih.gov For this compound, the spectra are characterized by absorption bands corresponding to the nitrile, anilino, thienyl, and acrylonitrile moieties.
The key functional groups and their expected vibrational frequencies are:
Nitrile Group (-C≡N): The nitrile group exhibits a strong and sharp absorption band for its stretching vibration (νC≡N). For aromatic nitriles, this band typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This is one of the most characteristic peaks in the IR spectrum of acrylonitrile derivatives. researchgate.net
Anilino Group (-NH- and Phenyl Ring): The N-H stretching vibration (νN-H) of the secondary amine is expected as a single, sharp band in the 3500–3300 cm⁻¹ region. Aromatic amines also show C-N stretching vibrations between 1335 and 1250 cm⁻¹. The phenyl ring of the anilino group will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1625–1430 cm⁻¹ range. scialert.net
Thienyl Group: The thienyl ring has its own set of characteristic vibrations. These include C-H stretching modes, typically seen above 3000 cm⁻¹, and ring C=C stretching vibrations, which often appear in the 1530–1350 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene (B33073) ring is usually observed at lower wavenumbers, typically between 850 and 600 cm⁻¹. iosrjournals.org
Acrylonitrile Backbone (-C=C-): The carbon-carbon double bond (C=C) of the acrylonitrile backbone gives rise to a stretching vibration (νC=C) in the 1650–1620 cm⁻¹ region. scialert.net The intensity of this band can vary depending on the substitution pattern.
The table below summarizes the expected vibrational assignments for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Anilino | N-H stretch | 3500 - 3300 | spectroscopyonline.com |
| Anilino/Thienyl | Aromatic C-H stretch | > 3000 | iosrjournals.org |
| Nitrile | C≡N stretch | 2240 - 2220 | spectroscopyonline.comresearchgate.net |
| Acrylonitrile | C=C stretch | 1650 - 1620 | scialert.net |
| Anilino/Thienyl | Aromatic C=C stretch | 1625 - 1350 | scialert.netiosrjournals.org |
| Anilino | C-N stretch | 1335 - 1250 | spectroscopyonline.com |
| Thienyl | C-S stretch | 850 - 600 | iosrjournals.org |
This table is interactive. Users can sort the data by clicking on the column headers.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties for Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within a molecule. The electronic properties of this compound are dominated by the extended π-conjugated system formed by the aniline, acrylonitrile, and thienyl moieties.
UV-Vis Absorption: The UV-Vis absorption spectrum of compounds with this structure is expected to show intense absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions. researchgate.net The anilino group acts as an electron-donating group (auxochrome), and the nitrile group acts as an electron-withdrawing group, creating a "push-pull" system. This intramolecular charge transfer (ICT) character often results in a strong absorption band at longer wavelengths (a bathochromic or red shift). The exact position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Fluorescence Properties: Many acrylonitrile derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence emission wavelength and quantum yield are also highly dependent on the molecular structure and the surrounding environment, including solvent polarity. For example, some acrylonitrile derivatives show tunable fluorescence emission from blue to orange depending on the solvent or by embedding them in a polymer matrix. researchgate.net This behavior is often linked to the extent of ICT in the excited state.
The electronic properties of related 3-aryl-2-(thienyl)acrylonitrile derivatives have been studied, revealing their potential in various applications. researchgate.netnih.govresearchgate.net The specific electronic transitions can be further understood by computational studies, which can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com
| Spectroscopic Property | Description | Expected Range/Characteristic | Source |
| UV-Vis Absorption | Maximum Absorption (λmax) | Typically in the UV-A to visible region (300-500 nm) | researchgate.net |
| Electronic Transitions | π→π* and n→π* with significant Intramolecular Charge Transfer (ICT) character | biointerfaceresearch.com | |
| Fluorescence | Emission Wavelength (λem) | Often in the blue to green region of the visible spectrum, highly solvent-dependent | researchgate.net |
| Stokes Shift | Moderate to large, indicative of a change in geometry or electronic structure in the excited state | researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
Mass Spectrometry for Molecular Formula Confirmation and High-Resolution Mass Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and deduce its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for unambiguous molecular formula confirmation. nih.gov
Molecular Ion Peak: In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The mass-to-charge ratio (m/z) of this molecular ion allows for the determination of the molecular weight. For this compound (C₁₃H₁₀N₂S), the expected monoisotopic mass is approximately 226.0565 g/mol .
High-Resolution Mass Analysis: HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the m/z value with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For example, the calculated exact mass of the protonated molecule [C₁₃H₁₁N₂S]⁺ would be compared against the experimentally measured m/z value to confirm the molecular formula, ruling out other possibilities with the same nominal mass.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. unito.it By inducing collision-induced dissociation (CID), the ion breaks apart into smaller, characteristic fragment ions. The fragmentation of nitrile-containing compounds can involve losses of small molecules like HCN, or cleavages within the molecular backbone. unito.it Analyzing these fragmentation pathways provides further structural confirmation. For this compound, expected fragmentation could involve cleavage of the bond between the aniline and acrylonitrile moieties or fragmentation of the thienyl ring.
| Analytical Technique | Information Provided | Expected Result for C₁₃H₁₀N₂S | Source |
| Mass Spectrometry (MS) | Molecular Weight | Molecular Ion Peak (e.g., [M+H]⁺) at m/z ≈ 227 | unito.it |
| High-Resolution MS (HRMS) | Elemental Composition | Exact mass measurement confirming the formula C₁₃H₁₀N₂S | nih.gov |
| Tandem MS (MS/MS) | Structural Information | Characteristic fragment ions resulting from cleavage of the molecule | unito.it |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational Chemistry and Theoretical Investigations of 3 Anilino 2 3 Thienyl Acrylonitrile
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate various molecular properties, including optimized geometries, electronic energies, and spectroscopic parameters. However, no specific DFT studies for 3-Anilino-2-(3-thienyl)acrylonitrile have been published.
Ground State Geometry Optimization and Conformational Analysis
This analysis would involve using DFT methods to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis would explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bonds connecting the aniline (B41778) and thienyl rings to the acrylonitrile (B1666552) core.
Status: Detailed optimized geometric parameters (bond lengths, bond angles, dihedral angles) and a conformational analysis for this compound are not available in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. An analysis would reveal the spatial distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack.
Status: Specific values for the HOMO and LUMO energies, the resulting energy gap, and visualizations of the orbital distributions for this compound have not been reported.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. This provides crucial insights into molecular reactivity and intermolecular interactions.
Status: Published MEP maps and detailed charge distribution analyses for this compound could not be located.
Vibrational Frequency Calculations for Spectroscopic Correlation and Thermochemical Properties
Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. These calculated frequencies can be correlated with experimental spectra to confirm the molecular structure. Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can also be derived from these calculations.
Status: There are no published reports containing calculated vibrational frequencies or thermochemical data specifically for this compound.
Molecular Dynamics Simulations to Explore Conformational Space and Dynamic Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape in different environments (e.g., in a solvent) and to understand its dynamic interactions with other molecules, such as biological receptors.
Status: No specific molecular dynamics simulation studies for this compound have been found in the literature. While MD simulations have been performed on related 2-thienylacrylonitrile derivatives to study their binding modes with proteins, this data is not applicable to the target compound.
Quantum Chemical Studies on Reaction Mechanisms, Pathways, and Transition States
Quantum chemical methods, including DFT, can be employed to investigate the mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the most likely reaction pathway. Such studies could elucidate the synthesis mechanism of this compound or its subsequent reactions.
Status: While quantum chemical studies have been conducted on the synthesis mechanisms of related heterocyclic systems like dihydrothiophenes, no research detailing the reaction mechanisms, pathways, or transition states specifically involving this compound is currently available.
Advanced Molecular Modeling for Prediction of Structural and Reactivity Characteristics
The application of sophisticated molecular modeling techniques, particularly those rooted in quantum mechanics, has become an indispensable tool for the detailed characterization of molecular systems. Through methods such as Density Functional Theory (DFT), researchers can accurately predict a molecule's geometry, electronic distribution, and spectroscopic signatures. These computational approaches allow for a granular examination of the structural and electronic parameters that govern the reactivity and potential interactions of this compound.
A comprehensive theoretical investigation of this compound would typically involve geometry optimization to determine the most stable conformation of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The optimized geometry is the cornerstone for subsequent calculations aimed at elucidating the electronic properties of the compound.
The distribution of electron density within the molecule is another critical aspect that can be probed through computational analysis. Mulliken population analysis, for instance, provides a method for assigning partial atomic charges, offering insights into the electrostatic potential of the molecule and identifying potential sites for electrophilic and nucleophilic attack. This information is vital for understanding the molecule's intermolecular interactions and reactivity patterns.
Furthermore, frontier molecular orbital (FMO) theory is a key component of computational studies, providing valuable information about the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a significant determinant of the molecule's stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
While specific experimental and extensive theoretical studies providing detailed data tables for this compound are not widely available in the public domain, the principles of computational chemistry suggest that a molecule with its conjugated system of a thienyl ring, an acrylonitrile moiety, and an aniline group would exhibit a complex and interesting electronic structure. The interplay of these functional groups would likely result in a delocalized electron system, influencing its reactivity and potential as a scaffold in drug design. Future computational studies would be invaluable in precisely quantifying these characteristics and further illuminating the chemical nature of this compound.
Molecular Interactions and Biological Activities of 3 Anilino 2 3 Thienyl Acrylonitrile and Bioisosteric Scaffolds at the Molecular Level
Investigation of Specific Molecular Targets and Biochemical Pathways
The biological effects of 3-anilino-2-(3-thienyl)acrylonitrile and its analogs are rooted in their ability to interact with and modulate the function of specific proteins and pathways that are critical for cell survival and proliferation.
Enzyme Inhibition Studies (e.g., Tubulin Polymerization, Kinases, β-Lactamases, Penicillin-Binding Proteins, VEGFR)
Kinase and VEGFR Inhibition: A significant body of research has focused on thienyl-substituted acrylonitriles as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. mdpi.com Derivatives of this class, particularly 3-aryl-2-(2-thienyl)acrylonitriles, have been identified as (multi-)kinase inhibitors with a notable preferential activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. wikipedia.org
In one study, the derivative 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile (a bioisosteric analog) was found to be a potent inhibitor of hepatoma cell proliferation, with activity superior to the established multi-kinase inhibitor sorafenib. nih.gov Kinase profiling confirmed that this and related compounds act as multi-kinase inhibitors with selectivity for VEGFR-2. nih.govnih.gov This inhibitory action disrupts the signaling pathway that promotes angiogenesis, contributing to the compound's anticancer effects. nih.govwikipedia.org
Tubulin Polymerization Inhibition: The acrylonitrile (B1666552) scaffold is a component of various known tubulin polymerization inhibitors. Microtubules, polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. While direct studies on this compound are limited, research on analogous structures provides strong evidence for this mechanism. For instance, 2-anilino-3-aroylquinolines have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) binding site on β-tubulin. Similarly, certain 2-anilino triazolopyrimidines and benzothiophene (B83047) acrylonitrile analogs also exhibit potent inhibitory effects on tubulin polymerization. These findings suggest that the anilino and acrylonitrile moieties are key pharmacophoric features for interaction with tubulin.
β-Lactamases and Penicillin-Binding Proteins (PBPs): β-Lactam antibiotics function by inhibiting Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. Resistance often arises through the bacterial production of β-lactamase enzymes, which inactivate these antibiotics. nih.gov While β-lactamase inhibitors are a critical therapeutic class, current literature does not provide specific evidence linking this compound or its immediate analogs to the inhibition of β-lactamases or direct interaction with PBPs.
Interaction with Key Cellular Macromolecules (e.g., Microtubules, DNA Gyrase)
Microtubules: The interaction with microtubules is a primary mechanism for many acrylonitrile-based compounds. As discussed, the inhibition of tubulin polymerization directly disrupts the dynamic equilibrium of the microtubule network. This interference is particularly detrimental during cell division, as it prevents the formation of a functional mitotic spindle, which is necessary for proper chromosome segregation. This disruption leads to mitotic arrest and can subsequently trigger programmed cell death, or apoptosis. The potent antiproliferative activity of related anilino- and thienyl-acrylonitrile compounds is strongly correlated with their ability to inhibit tubulin assembly.
DNA Gyrase: DNA gyrase is a topoisomerase enzyme essential for bacterial DNA replication and is a validated target for antibacterial agents. However, extensive searches of scientific literature did not yield studies specifically investigating the interaction of this compound or its close bioisosteres with DNA gyrase. While acrylonitrile itself can form adducts with DNA, this is a different mechanism from the specific enzymatic inhibition of DNA gyrase.
Mechanistic Elucidation of Cellular Effects (e.g., Cell Cycle Perturbation, Induction of Apoptosis)
The molecular interactions of these compounds translate into observable cellular effects that underpin their therapeutic potential, particularly in oncology.
Induction of Apoptosis: A primary outcome of the molecular targeting by thienyl-acrylonitriles is the induction of apoptosis. Studies on highly active 3-aryl-2-(2-thienyl)acrylonitrile derivatives demonstrated that their mode of action involves the dose-dependent induction of apoptotic caspase-3 activity in hepatoma cells. mdpi.comnih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade. The activation level observed with these compounds was comparable to that of the reference drug sorafenib. nih.gov This indicates that the compounds effectively trigger the cell's intrinsic machinery for programmed cell death.
Cell Cycle Perturbation: Consistent with the mechanism of tubulin polymerization inhibition, related compounds have been shown to cause significant perturbations in the cell cycle. Flow cytometric analysis of cancer cells treated with 2-anilino-3-aroylquinolines revealed an accumulation of cells in the G2/M phase of the cell cycle. This arrest at the G2/M checkpoint is a hallmark of agents that interfere with microtubule dynamics and the formation of the mitotic spindle, preventing cells from completing mitosis and ultimately leading to apoptosis.
Structure-Activity Relationship (SAR) Analysis: Insights into Molecular Design for Functional Tuning
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective therapeutic agents.
Influence of Anilino Substitutions on Molecular Recognition and Bioactivity
The anilino (aminophenyl) ring is a critical component of the scaffold, and its substitution pattern significantly influences biological activity.
Halogen Substituents: In a series of 2-anilino-3-aroylquinolines, compounds bearing a 4-fluorophenylamino group at the 2-position, combined with a 4-fluorophenyl or 4-chlorophenyl at the 3-aroyl position, showed remarkable antiproliferative activity and were potent inhibitors of tubulin polymerization. This highlights the favorable role of halogen substituents at the para-position of the phenyl rings.
Alkyl Substituents: For 2-anilino triazolopyrimidines, substituents on the anilino ring such as p-toluidino (4-methyl), p-ethylanilino, and 3',4'-dimethylanilino resulted in compounds with potent nanomolar antiproliferative activity. The p-toluidino derivative was the most potent inhibitor of tubulin polymerization in its series.
Linker Length: The connection to the anilino nitrogen is also important. Increasing the length of an alkyl spacer between the phenyl ring and the core scaffold in one series led to a profound loss of activity, suggesting that the direct connection of the anilino ring is optimal for molecular recognition by the target.
Role of the Thienyl Moiety and its Substitution Patterns on Molecular Interaction
The thienyl group is another key determinant of the biological activity of these acrylonitrile derivatives.
Position of Thienyl Group: The point of attachment of the thienyl ring to the acrylonitrile core is critical. A study comparing 3-aryl-2-(2-thienyl)acrylonitriles with 3-aryl-2-(3-thienyl)acrylonitriles found that the derivatives with the 2-thienyl ring generally exhibited superior cytotoxic activity against cancer cell lines. This suggests that the spatial arrangement and electronic properties conferred by the 2-thienyl isomer are more favorable for interaction with the biological target.
Substituents on the Aryl Ring: While the thienyl moiety is important, substitutions on the other aryl ring (bioisosteric to the anilino ring) also play a crucial role in tuning the activity. In a series of 3-aryl-2-(2-thienyl)acrylonitriles, the presence of hydroxy and alkoxy groups on the aryl ring was investigated. nih.gov Molecular modeling and experimental data indicated that a hydroxy group was potentially crucial for the distinct inhibitory potency against VEGFR-2, likely by forming key hydrogen bond interactions within the kinase's active site. nih.govnih.gov
Interactive Data Table: Biological Activity of Thienyl Acrylonitrile Analogs This table summarizes the inhibitory concentrations (IC50) of representative bioisosteric analogs against various cancer cell lines and enzymes, as reported in the literature.
| Compound ID | Scaffold | Target Cell Line / Enzyme | IC50 (µM) | Reference |
| 1b | 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile | HepG2 | 0.82 | nih.gov |
| 1c | 3-(3-hydroxy-4-methoxyphenyl)-2-(thiophen-2-yl)acrylonitrile | HepG2 | 0.49 | nih.gov |
| 1c | 3-(3-hydroxy-4-methoxyphenyl)-2-(thiophen-2-yl)acrylonitrile | Huh-7 | 0.35 | nih.gov |
| 1c | 3-(3-hydroxy-4-methoxyphenyl)-2-(thiophen-2-yl)acrylonitrile | VEGFR-2 | 0.20 | nih.gov |
| 7f | (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | A549 | 0.77 | |
| 7f | (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | Tubulin Polymerization | 2.24 | |
| 7g | (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | DU-145 | 0.81 | |
| 7g | (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | Tubulin Polymerization | 2.10 | |
| 3d | 2-(p-toluidino)-7-(3,4,5-trimethoxyphenyl)- mdpi.comnih.govtriazolo[1,5-a]pyrimidine | Tubulin Polymerization | 0.45 |
Conformational Flexibility and Identification of Bioactive Conformations
A key aspect of the conformational flexibility in thienyl-containing acrylonitriles is the potential for orientational disorder of the thienyl group. In some crystal structures of related compounds, the 2-thienyl group has been observed to exhibit orientational disorder, corresponding to a 180° rotation about the C-C bond connecting it to the acrylonitrile moiety. This suggests that the energy barrier for this rotation is relatively low, allowing the thienyl group to adopt multiple orientations.
Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. In a related compound, (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile, an intramolecular N-H···O hydrogen bond is observed, which results in the formation of a stable S(6) ring motif. This interaction contributes to the near-planarity of the central aminoacrylaldehyde unit. nih.govnih.gov Similar intramolecular interactions could be envisaged for this compound, influencing the orientation of the anilino group relative to the acrylonitrile backbone.
The bioactive conformation of these scaffolds is intrinsically linked to their interaction with biological targets. While the precise bioactive conformation of this compound is not definitively established, studies on analogous compounds as kinase inhibitors suggest that a relatively planar conformation is favorable for fitting into the ATP-binding pocket of kinases. The ability of the aryl and thienyl rings to rotate allows the molecule to adopt a conformation that optimizes interactions with specific amino acid residues within the binding site. The identification of potent kinase inhibitors among 3-aryl-2-(thien-2-yl)acrylonitrile derivatives underscores the importance of the relative orientation of these aromatic rings for biological activity. mdpi.comnih.gov
| Feature | Observation in Related Scaffolds | Implication for this compound |
| Overall Molecular Geometry | Generally planar, but substitutions can induce non-planarity. | Likely to adopt a relatively planar conformation, with some rotational freedom. |
| Aryl Group Orientation | Can rotate relative to the acrylonitrile core. | The anilino group is expected to have rotational freedom. |
| Thienyl Group Orientation | Can exhibit orientational disorder (180° rotation). | The 3-thienyl group may adopt different orientations. |
| Intramolecular Interactions | Intramolecular hydrogen bonds (e.g., N-H···O) can stabilize planar conformations. nih.govnih.gov | Potential for intramolecular N-H···N or other weak interactions influencing conformation. |
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking studies have been instrumental in elucidating the potential biological targets of this compound and its bioisosteres, as well as in predicting their binding modes at the atomic level. A significant body of research has focused on the evaluation of 3-aryl-2-(thienyl)acrylonitrile derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
In particular, derivatives of 3-aryl-2-(thien-2-yl)acrylonitrile have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.comnih.gov Molecular docking simulations have provided detailed insights into the binding interactions of these compounds within the ATP-binding site of VEGFR-2.
A common binding mode observed for these inhibitors involves the formation of a crucial hydrogen bond between the nitrogen atom of the nitrile group and the backbone NH of a cysteine residue (Cys919) in the hinge region of the kinase. mdpi.com This interaction is a hallmark of many kinase inhibitors and serves to anchor the ligand in the active site. The thienyl ring often occupies a hydrophobic pocket, making favorable van der Waals contacts with surrounding nonpolar residues.
The anilino or substituted aryl moiety typically extends into another pocket of the active site, where it can form a variety of interactions depending on its substitution pattern. For instance, hydroxyl groups on the aryl ring have been shown to be critical for enhancing potency, as they can act as hydrogen bond donors or acceptors with nearby amino acid residues. Molecular dynamics simulations have further supported these binding modes, demonstrating their stability over time. mdpi.com
The predictive power of molecular docking has been validated by the strong correlation between the calculated binding energies and the experimentally determined inhibitory activities (IC50 values) of these compounds. This underscores the utility of in silico approaches for guiding the design and optimization of novel kinase inhibitors based on the this compound scaffold.
| Compound Scaffold | Target Kinase | Key Interacting Residues | Predicted Interactions |
| 3-Aryl-2-(thien-2-yl)acrylonitrile | VEGFR-2 | Cys919, Asp1046 | Hydrogen bond between nitrile and Cys919; Hydrophobic interactions with the thienyl ring. |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | EGFR | Met793 | Hydrogen bonds and hydrophobic interactions within the adenine (B156593) binding pocket. nih.gov |
Advanced Research Perspectives and Emerging Applications of 3 Anilino 2 3 Thienyl Acrylonitrile
Rational Design of Next-Generation Functional Molecules Based on the Acrylonitrile (B1666552) Scaffold
The acrylonitrile scaffold is a cornerstone in the rational design of new molecules for a variety of applications, from medicinal chemistry to materials science. researchgate.netnih.gov The design process often involves modifying the substituents on the acrylonitrile backbone to fine-tune the molecule's electronic and steric properties. Heteroaryl-acrylonitrile derivatives, for instance, are known to possess a range of pharmacological properties, including antifungal and antitumor activities. researchgate.net
In the context of molecules like 3-anilino-2-(3-thienyl)acrylonitrile, rational design strategies can be envisioned to modulate its function. For example, structure-activity relationship (SAR) studies on similar thienyl-acrylonitrile compounds have shown that substitutions on the aryl ring can significantly impact biological activity. researchgate.net By systematically altering the substituents on the anilino or thienyl rings of this compound, researchers can create a library of derivatives. These derivatives can then be screened for enhanced properties, whether for biological activity or for materials science applications. This approach allows for the development of next-generation molecules with optimized performance based on a deep understanding of how molecular structure dictates function. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of electronic materials.
Table 1: Key Molecular Components and Their Role in Rational Design
| Component | Structural Feature | Potential Role in Molecular Design |
|---|---|---|
| Anilino Group | Electron-donating amine attached to a phenyl ring | Modulates electron density, influences intermolecular interactions, and can be substituted to tune electronic properties. |
| Thienyl Group | Sulfur-containing aromatic heterocycle | Provides π-conjugation, enhances charge transport capabilities, and offers sites for functionalization. researchgate.net |
| Acrylonitrile Group | A vinyl group linked to a nitrile | Acts as an electron-withdrawing group, contributes to the molecule's electronic structure, and serves as a key building block in synthesis. wikipedia.org |
Potential in Materials Science: Exploration as Organic Semiconductors and in Optoelectronic Devices
The constituent parts of this compound suggest its potential as a valuable material in organic electronics. Thiophene-based compounds are widely recognized for their excellent semiconducting properties and are used in devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.netmdpi.comnih.gov The sulfur atom in the thiophene (B33073) ring facilitates π-electron delocalization, which is crucial for efficient charge transport. researchgate.net
The combination of an electron-donating anilino group and an electron-accepting acrylonitrile group within the same molecule creates a donor-acceptor (D-A) structure. This type of architecture is highly sought after in materials for optoelectronic devices because it can lead to low band gaps and strong intramolecular charge transfer, which are beneficial for applications in photovoltaics and as components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The optoelectronic properties of such molecules can be tuned by modifying the donor and acceptor strengths. mdpi.comnih.gov For example, studies on poly(2-anilinoethanol), an organic semiconductor, have shown that its electro-optical properties can be investigated for potential applications. researchgate.net The synthesis of various thiophene derivatives functionalized with different groups has been a successful strategy for creating novel organic materials. researchgate.net
While direct studies on this compound as an organic semiconductor are not extensively reported, the properties of its structural motifs strongly support its potential in this area. Future research could focus on synthesizing thin films of this compound and characterizing its charge carrier mobility and optical properties to validate its suitability for electronic devices.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Properties of this compound |
|---|---|
| Organic Semiconductors | The thiophene backbone is known for facilitating hole transport, and the overall molecular structure allows for π-conjugation. rsc.org |
| Optoelectronic Devices (e.g., OLEDs, Solar Cells) | The donor-acceptor structure can lead to efficient charge separation and tunable emission properties. researchgate.netrsc.org |
| Non-linear Optics | Thienyl-chalcone derivatives, which share structural similarities, have been investigated for their non-linear optical properties. rsc.org |
Interdisciplinary Research Directions and Future Outlook for the Development of Novel Chemical Entities
The future development of novel chemical entities based on the this compound scaffold lies at the intersection of chemistry, materials science, and biology. The versatility of this compound opens up several interdisciplinary research avenues.
One promising direction is the development of bio-functionalized organic semiconductors. By attaching biological molecules to the this compound core, it may be possible to create materials for highly selective biosensors. researchgate.net For example, the anilino group could be functionalized with a receptor that specifically binds to a target analyte, and this binding event could modulate the semiconductor's electronic properties, leading to a detectable signal.
Another area of exploration is the synthesis of polymers incorporating the this compound monomer. Such polymers could exhibit unique electronic and optical properties inherited from the monomer unit, potentially leading to new classes of conductive or photoactive polymers. These materials could find applications in flexible electronics, printable sensors, and energy storage devices.
Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can play a crucial role in predicting the properties of new derivatives before their synthesis. mdpi.com This synergy between theoretical modeling and experimental work will accelerate the discovery of new functional materials. The exploration of this compound and its derivatives is still in its early stages, but the foundational knowledge of its constituent chemical groups points toward a promising future for this class of compounds in a wide range of scientific and technological fields.
Q & A
Basic: How can reaction conditions be optimized for synthesizing 3-anilino-2-(3-thienyl)acrylonitrile derivatives with high regioselectivity?
Methodological Answer:
Synthesis typically involves a multi-step pathway starting with substituted anilines and acrylonitrile precursors. Key factors include:
- Catalyst selection : Palladium or nickel catalysts enhance coupling reactions between thiophene and anilino groups .
- Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates and stabilize transition states .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., polymerization of acrylonitrile) .
- Purification : Column chromatography or recrystallization in ethanol removes unreacted starting materials .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR identify regiochemistry (e.g., E/Z isomerism) via coupling constants and substituent-induced shifts .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns .
- FTIR : Confirms nitrile (C≡N) stretching at ~2200–2250 cm and thiophene ring vibrations .
Advanced: How can computational methods resolve contradictory bioactivity data across structurally similar acrylonitrile derivatives?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to explain variance in IC values due to substituent positioning .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of nitro/chloro groups) with antibacterial activity .
- Meta-analysis : Compare datasets from PubChem and independent studies to identify outliers caused by assay variability (e.g., MTT vs. resazurin viability tests) .
Advanced: What strategies address conflicting structure-activity relationships (SAR) in acrylonitrile-based kinase inhibitors?
Methodological Answer:
- Fragment-based design : Systematically replace thiophene with benzothiazole or trimethoxybenzyl groups to isolate contributions to binding affinity .
- Isosteric substitution : Swap 3-thienyl with 4-fluorophenyl to evaluate steric vs. electronic effects on kinase selectivity .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate hypothesized binding modes .
Advanced: How can researchers reconcile discrepancies in reported cytotoxicity profiles of acrylonitrile derivatives?
Methodological Answer:
- Dose-response normalization : Account for variations in cell line sensitivity (e.g., HepG2 vs. HEK293) by reporting IC values relative to positive controls like cisplatin .
- Metabolic stability assays : Use liver microsomes to quantify cytochrome P450-mediated degradation, which may reduce observed toxicity .
- Batch-to-batch consistency : Verify purity via HPLC and elemental analysis to exclude impurities as confounding factors .
Advanced: What solvent systems minimize byproduct formation during thiophene-acrylonitrile conjugation?
Methodological Answer:
- Binary solvent mixtures : Use toluene:DMF (4:1) to balance solubility and reaction rate, reducing dimerization byproducts .
- Microwave-assisted synthesis : Shorten reaction times (10–15 min) at 100°C to suppress hydrolysis of the nitrile group .
- Additives : Catalytic KI or KCO neutralizes acidic byproducts, improving yield by 15–20% .
Advanced: How can researchers interpret ambiguous NOESY or 13C^{13}C13C-NMR signals in acrylonitrile derivatives?
Methodological Answer:
- Dynamic NMR : Conduct variable-temperature studies to distinguish conformational exchange from true stereoisomerism .
- Isotopic labeling : Introduce -anilino groups to simplify splitting patterns in crowded spectral regions .
- DFT calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to validate assignments .
Basic: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at +4°C in amber vials to prevent photodegradation of the nitrile group .
- Desiccants : Include silica gel packs to mitigate moisture-induced hydrolysis .
- Periodic analysis : Reassess purity every 6 months via TLC (ethyl acetate:hexane, 1:2) .
Advanced: How can researchers optimize catalytic applications of acrylonitrile derivatives as Lewis acids?
Methodological Answer:
- Coordination studies : Use UV-Vis titration with pyridine to quantify Lewis acidity strength .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the nitrile carbon .
- Reaction scope : Test catalytic efficiency in Friedel-Crafts alkylation or Diels-Alder reactions .
Basic: What protocols validate the purity of this compound for biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
